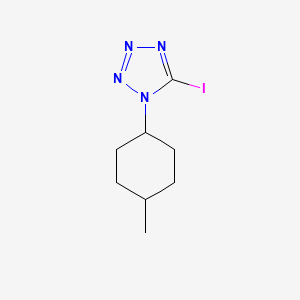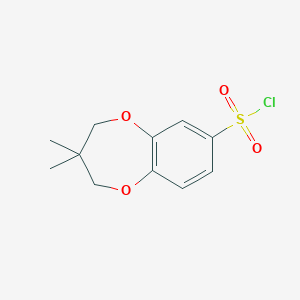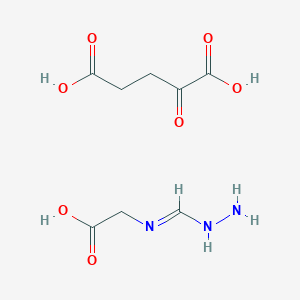![molecular formula C14H15NO2 B14193011 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one CAS No. 922527-23-9](/img/structure/B14193011.png)
6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by a pyrano ring fused to a pyridine ring, with a cyclohexyl group attached to the pyrano ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one typically involves multi-component reactions. One common method is the one-pot three-component reaction, which involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of a catalyst such as triethylamine in ethanol under reflux conditions . This method is advantageous due to its high yields, low reaction times, and the use of non-toxic and inexpensive catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one include other pyranopyridine derivatives such as:
Uniqueness
This compound is unique due to its specific cyclohexyl substitution, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
922527-23-9 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
6-cyclohexylpyrano[3,4-b]pyridin-8-one |
InChI |
InChI=1S/C14H15NO2/c16-14-13-11(7-4-8-15-13)9-12(17-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Clé InChI |
CANHGBRKBKJQRX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC3=C(C(=O)O2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)





![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)


![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)
